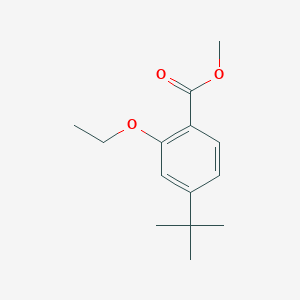![molecular formula C12H9ClN2O3 B1525405 Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate CAS No. 956039-63-7](/img/structure/B1525405.png)
Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate
Vue d'ensemble
Description
Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate (MCPB) is an organic compound belonging to the class of benzoic acid derivatives. It is a white crystalline solid with a melting point of 127-129°C. MCPB has been studied extensively in recent years due to its potential applications in a variety of fields, including science, medicine, and industry.
Applications De Recherche Scientifique
Anticancer Applications
Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate: is a compound that can be utilized in the synthesis of pharmacologically active diazines, which are reported to exhibit anticancer properties . The pyrimidine core of the compound is a crucial element in the development of new anticancer drugs. It has been used to create derivatives that show promise in the treatment of various cancers, including myeloid leukemia, breast cancer, and idiopathic pulmonary fibrosis .
Antimicrobial and Antifungal Activities
The pyrimidine moiety is known for its antimicrobial and antifungal activities. Compounds derived from Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate can be synthesized to target a range of bacterial and fungal pathogens. This is particularly important in the development of new treatments for infections caused by multidrug-resistant microorganisms .
Cardiovascular Therapeutics
Pyrimidine derivatives play a significant role in cardiovascular medicine. They are used to create compounds that act as cardiovascular agents and antihypertensive drugs. The structural diversity of pyrimidine allows for the synthesis of molecules that can modulate blood pressure and treat various heart conditions .
Anti-Inflammatory and Analgesic Properties
The compound’s derivatives have been explored for their potential to act as anti-inflammatory and analgesic agents. This application is crucial for the development of new medications that can alleviate pain and reduce inflammation in conditions such as arthritis .
Antidiabetic Effects
Pyrimidine-based compounds, including those derived from Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate , have been investigated for their antidiabetic properties. They can be used to synthesize DPP-IV inhibitors, which are a class of oral hypoglycemics that block the enzyme dipeptidyl peptidase-4 (DPP-4) .
Neuroprotective Applications
Research has indicated that pyrimidine derivatives can be beneficial in neuroprotection, particularly for the ocular ciliary artery and retinal ganglion cells. This opens up possibilities for the treatment of diseases that affect the nervous system, including neurodegenerative disorders .
Antiviral and Anti-HIV Activities
The pyrimidine scaffold is also significant in the development of antiviral drugs, including those targeting HIV. Derivatives of Methyl 3-[(2-chloropyrimidin-4-yl)oxy]benzoate can be designed to interfere with viral replication and show promise as potential treatments for viral infections .
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of pesticides , suggesting that its targets could be enzymes or proteins essential for the survival of pests.
Mode of Action
Given its use in pesticide synthesis, it’s plausible that it may inhibit essential biological processes in pests, leading to their eradication .
Biochemical Pathways
As a pesticide intermediate, it’s likely involved in disrupting biochemical pathways crucial for the survival and reproduction of pests .
Result of Action
Given its role as a pesticide intermediate, it’s likely that it leads to the death of pests by disrupting their essential biological processes .
Propriétés
IUPAC Name |
methyl 3-(2-chloropyrimidin-4-yl)oxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c1-17-11(16)8-3-2-4-9(7-8)18-10-5-6-14-12(13)15-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJIHWUKSHZZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)OC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)

![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)


![6-chloro-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525329.png)





![5-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1525341.png)
